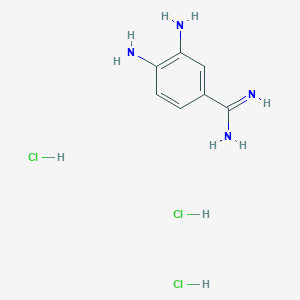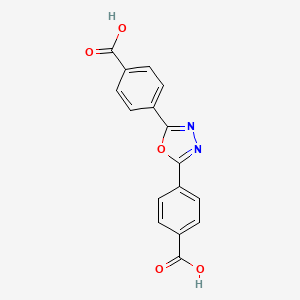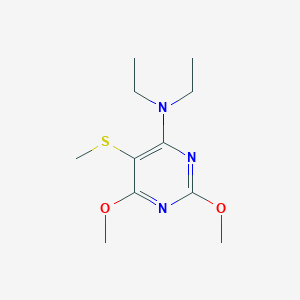
3,4-Diaminobenzimidamide trihydroChloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diaminobenzimidamide trihydroChloride is an organic compound with the molecular formula C7H10N4. It is a solid compound, typically appearing as white crystals. This compound is primarily used in organic synthesis reactions as a raw material and intermediate .
Preparation Methods
3,4-Diaminobenzimidamide trihydroChloride can be synthesized through the reaction of benzonitrile with ammonia under alkaline conditions . The reaction conditions need to be carefully controlled to ensure the quality and yield of the product. Industrial production methods often involve optimizing these reaction conditions to achieve higher efficiency and purity .
Chemical Reactions Analysis
3,4-Diaminobenzimidamide trihydroChloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, often resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,4-Diaminobenzimidamide trihydroChloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein functions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-Diaminobenzimidamide trihydroChloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or proteins, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,4-Diaminobenzimidamide trihydroChloride can be compared with other similar compounds, such as:
3,4-Diaminobenzamidine: This compound has a similar structure but differs in its functional groups.
4-Amidino-1,2-phenylenediamine: Another structurally related compound with different chemical properties.
Benzenecarboximidamide, 3,4-diamino-: A compound with similar applications but distinct chemical behavior.
The uniqueness of this compound lies in its specific chemical structure and reactivity, which make it suitable for a wide range of applications in various fields .
Properties
Molecular Formula |
C7H13Cl3N4 |
|---|---|
Molecular Weight |
259.6 g/mol |
IUPAC Name |
3,4-diaminobenzenecarboximidamide;trihydrochloride |
InChI |
InChI=1S/C7H10N4.3ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;;/h1-3H,8-9H2,(H3,10,11);3*1H |
InChI Key |
LZOJRBUIFREEKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B12932728.png)
![tert-Butyl (6aR)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B12932736.png)

![9-(Oxan-2-yl)-6-[2-(piperidin-1-yl)ethyl]-9H-purine](/img/structure/B12932748.png)
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethyl benzyl carbonate](/img/structure/B12932756.png)



![N-(4-(2-((7-((2S,3S,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl)amino)-2-oxoethyl)phenyl)-4-guanidinobenzamide](/img/structure/B12932774.png)
